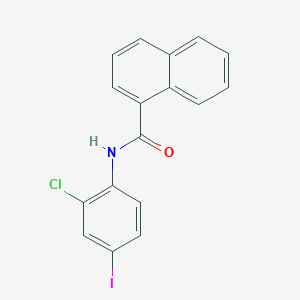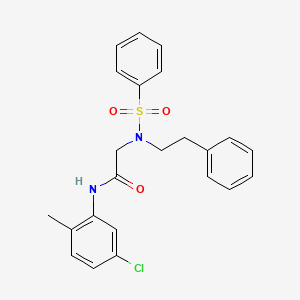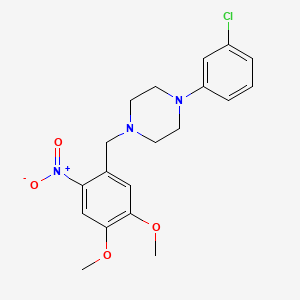
N-(2-chloro-4-iodophenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-1-naphthamide (CI-Naphthamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
CI-Naphthamide inhibits the activity of Nek2 by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CI-Naphthamide has been shown to induce cell death in cancer cells by inhibiting the activity of Nek2. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
CI-Naphthamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent activity against Nek2, making it a valuable tool for studying the role of Nek2 in cancer and other diseases. However, CI-Naphthamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on CI-Naphthamide. One area of interest is the development of analogs that have improved solubility and reduced toxicity. Another area of research is the identification of other proteins that are targeted by CI-Naphthamide, which could lead to the development of new therapies for cancer and other diseases. Additionally, the use of CI-Naphthamide in combination with other drugs or therapies is an area of active investigation. Overall, CI-Naphthamide has shown great potential for biomedical research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
CI-Naphthamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-iodoaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Applications De Recherche Scientifique
CI-Naphthamide has been studied for its potential applications in biomedical research. It has been shown to inhibit the activity of a protein called Nek2, which is involved in the regulation of cell division. Inhibition of Nek2 has been shown to induce cell death in cancer cells, making CI-Naphthamide a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-12(19)8-9-16(15)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRPIHJJHNLIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)


![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
